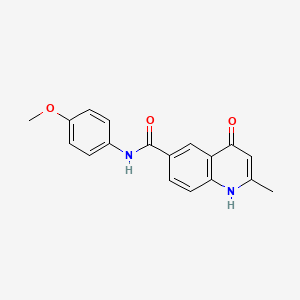

N-(4-methoxyphenyl)-2-methyl-4-oxo-1,4-dihydroquinoline-6-carboxamide

Description

N-(4-Methoxyphenyl)-2-methyl-4-oxo-1,4-dihydroquinoline-6-carboxamide is a heterocyclic organic compound featuring a quinoline backbone substituted with a methoxyphenyl carboxamide group at position 6, a methyl group at position 2, and a ketone at position 2.

Properties

IUPAC Name |

N-(4-methoxyphenyl)-2-methyl-4-oxo-1H-quinoline-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O3/c1-11-9-17(21)15-10-12(3-8-16(15)19-11)18(22)20-13-4-6-14(23-2)7-5-13/h3-10H,1-2H3,(H,19,21)(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBGDMGFGXDCNQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=C(N1)C=CC(=C2)C(=O)NC3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-2-methyl-4-oxo-1,4-dihydroquinoline-6-carboxamide typically involves multiple steps. One common method includes the condensation of 4-methoxyaniline with 2-methyl-4-oxo-1,4-dihydroquinoline-6-carboxylic acid under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may include crystallization or chromatography techniques to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-2-methyl-4-oxo-1,4-dihydroquinoline-6-carboxamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of 4-hydroxyphenyl derivative.

Reduction: Formation of 2-methyl-4-hydroxy-1,4-dihydroquinoline-6-carboxamide.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antiviral Activity

One of the most notable applications of this compound is its potential as an anti-HIV agent . Research has indicated that derivatives of 4-oxo-1,4-dihydroquinoline exhibit significant antiviral activity. A study highlighted the synthesis of a series of such compounds, demonstrating their effectiveness against HIV at concentrations lower than 150 µM without significant cytotoxicity (CC50 > 500 µM) . The most potent derivative in this study had an EC50 of 75 µM, indicating strong antiviral properties.

Antibacterial Properties

The quinoline scaffold is known for its antibacterial effects. Compounds similar to N-(4-methoxyphenyl)-2-methyl-4-oxo-1,4-dihydroquinoline-6-carboxamide have been evaluated for their ability to inhibit bacterial growth. The presence of the methoxy group enhances the lipophilicity and biological activity of these compounds, making them promising candidates for developing new antibacterial agents.

Anticancer Potential

Research has also explored the anticancer properties of quinoline derivatives. Studies have shown that certain modifications to the quinoline structure can lead to increased cytotoxicity against various cancer cell lines. The compound's ability to induce apoptosis in cancer cells makes it a subject of interest for further development as an anticancer drug .

Molecular Modeling Studies

Molecular modeling studies have been employed to understand the binding interactions between this compound and its biological targets. These studies provide insights into the structure-activity relationship (SAR) and help in optimizing the compound for enhanced efficacy.

Synthesis and Derivatives

The synthesis of this compound involves several steps, including the formation of key intermediates like 8-methyl-4-hydroxyquinoline derivatives. The versatility in synthetic routes allows for the exploration of various substitutions that can enhance biological activity .

Data Table: Summary of Biological Activities

| Activity Type | Compound | Effective Concentration (µM) | Cytotoxicity (CC50) |

|---|---|---|---|

| Anti-HIV | 8b | 75 | >500 |

| Antibacterial | Various | Varies | Varies |

| Anticancer | Various | Varies | Varies |

Case Study 1: Anti-HIV Activity

A study synthesized several derivatives based on this compound and tested their efficacy against HIV. The results showed that modifications to the benzoyl group significantly influenced antiviral activity.

Case Study 2: Anticancer Screening

Another investigation focused on the anticancer potential of quinoline derivatives derived from this compound. In vitro tests revealed that certain derivatives displayed promising results against breast and prostate cancer cell lines, warranting further exploration into their mechanisms of action.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2-methyl-4-oxo-1,4-dihydroquinoline-6-carboxamide involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biological pathways, resulting in the compound’s therapeutic effects. The exact molecular targets and pathways may vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of quinoline carboxamides, which are studied for their diverse biological activities. Below is a systematic comparison with structurally and functionally related analogs:

Structural Analogs

| Compound Name | Key Structural Features | Key Differences | Biological Activity | Reference |

|---|---|---|---|---|

| N-(4-Methoxyphenyl)acetamide | Methoxyphenyl and acetamide groups | Lacks quinoline core; simpler structure | Limited bioactivity compared to quinoline derivatives | |

| 4-Methyl-6-(morpholine-4-sulfonyl)quinoline | Quinoline core with morpholine sulfonyl group | No methoxyphenyl carboxamide; distinct substitution pattern | Potential enzyme inhibition (e.g., kinases) | |

| N-(4-Chlorophenyl)-7-(4-methoxyphenyl)-2,5-dioxo-octahydroquinoline-4-carboxamide | Octahydroquinoline core with chlorophenyl and methoxyphenyl groups | Saturated quinoline ring system; additional ketone groups | Enhanced conformational flexibility for target binding | |

| Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate | Phthalazine core with ester group | Different heterocyclic system (phthalazine vs. quinoline) | Variable solubility and pharmacokinetics |

Substituent Effects on Activity

- Methoxy Group : The 4-methoxyphenyl moiety in the target compound enhances lipophilicity and may facilitate membrane penetration compared to hydroxyl- or halogen-substituted analogs (e.g., 4-Hydroxy-1-(2-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid in ) .

- Carboxamide vs. Ester/Thioether : The carboxamide group enables hydrogen bonding with biological targets, a feature absent in esters (e.g., Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate) or thioethers (e.g., compounds in and ) .

Physicochemical Properties

| Property | Value/Description | Reference |

|---|---|---|

| Solubility | Moderate in DMSO, DMF; low in water | |

| LogP (Predicted) | ~3.2 (higher than hydroxylated analogs) | |

| Hydrogen Bonding | 3 acceptors, 1 donor (carboxamide and ketone) |

Biological Activity

N-(4-methoxyphenyl)-2-methyl-4-oxo-1,4-dihydroquinoline-6-carboxamide is a compound that has garnered attention in recent years for its potential biological activities, particularly in the fields of anti-inflammatory and antimicrobial research. This article explores the compound's biological activity, summarizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

The molecular formula of this compound is , and its molecular weight is approximately 285.30 g/mol. The compound features a quinoline core, which is known for its diverse pharmacological properties.

1. Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of derivatives related to this compound. For instance, a study on 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide derivatives demonstrated significant inhibition of proinflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines (J774A.1) when treated with specific derivatives . The mechanism involves the inhibition of the NF-κB pathway, which is crucial in mediating inflammatory responses.

Table 1: Summary of Anti-inflammatory Effects

| Compound | Cell Line | Cytokine Inhibition | Mechanism |

|---|---|---|---|

| 13a | J774A.1 | IL-6, TNF-α | NF-κB pathway inhibition |

| N-(4-methoxyphenyl)-2-methyl... | THP-1 | IL-6 | NF-κB pathway inhibition |

| N-(4-methoxyphenyl)-2-methyl... | LX-2 | TNF-α | NF-κB pathway inhibition |

Case Studies

Case Study 1: Acute Lung Injury Model

In a model of acute lung injury (ALI), derivative 13a was administered to mice subjected to lipopolysaccharide (LPS) treatment. The results showed a significant reduction in lung tissue damage, decreased pulmonary edema, and improved survival rates among treated mice compared to controls . This suggests that the compound may hold therapeutic potential for inflammatory conditions.

Case Study 2: Sepsis Treatment

Further investigations into the efficacy of quinoline derivatives in sepsis models revealed that administration of derivative 13a not only alleviated symptoms but also improved overall survival rates by modulating inflammatory responses . This positions the compound as a candidate for further development in treating sepsis-related complications.

Pharmacokinetics

Pharmacokinetic studies indicate that derivative 13a possesses favorable properties, including a half-life () of approximately 11.8 hours and a bioavailability () of about 36.3% . These characteristics are crucial for assessing the therapeutic viability of the compound in clinical settings.

Q & A

Q. What in silico tools predict metabolic stability and potential toxicity?

- Methodology :

- ADMET prediction : Use SwissADME for bioavailability radar (TPSA >80 Å indicates poor permeability).

- CYP450 inhibition : Screen against CYP3A4/2D6 via molecular docking (Glide SP mode).

- AMES test simulation : ProTox-II predicts mutagenicity risk (e.g., similarity to known carcinogens) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.